6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile
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Overview
Description
6-{1-Azabicyclo[222]octan-3-yloxy}-5-chloropyridine-3-carbonitrile is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1-Azabicyclo[2.2.2]octane core: This can be achieved through a cyclization reaction involving a suitable amine and a dihalide.
Attachment of the pyridine ring: This step often involves a nucleophilic substitution reaction where the bicyclic amine reacts with a chloropyridine derivative.
Introduction of the carbonitrile group: This can be done through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol or water.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the carbonitrile group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.
8-Azabicyclo[3.2.1]octane: A related compound with a similar core but different functional groups.
Uniqueness
6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile is unique due to its specific combination of a bicyclic core, a chloropyridine ring, and a carbonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(1-azabicyclo[2.2.2]octan-3-yloxy)-5-chloropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-11-5-9(6-15)7-16-13(11)18-12-8-17-3-1-10(12)2-4-17/h5,7,10,12H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJINEHBVLSWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=C(C=C(C=N3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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